Zoapatanolide A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Zoapatanolide A can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of a lactone ring, which is a characteristic feature of sesquiterpene lactones. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods: The extraction process involves isolating the compound from the leaves of Montanoa tomentosa using solvents and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Zoapatanolide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Zoapatanolide A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Investigated for its biological activities, including its potential as an anti-inflammatory and anticancer agent.
Medicine: Explored for its oxytocic properties, which can stimulate uterine contractions and potentially aid in childbirth.
Mechanism of Action
The mechanism of action of Zoapatanolide A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of pro-inflammatory enzymes and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Zoapatanolide A can be compared with other sesquiterpene lactones, such as:
Zoapatanolide B: Another sesquiterpene lactone isolated from Montanoa tomentosa, with similar chemical properties but distinct biological activities.
Tomentosin: A sesquiterpene lactone with anti-inflammatory properties, also isolated from Montanoa tomentosa.
Leucanthanolide: A novel sesquiterpene lactone from Montanoa leucantha, with unique structural features and biological activities
Properties
CAS No. |
84886-38-4 |
---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aS,6Z,10Z)-5,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-6-10(2)19(23)26-18-16-13(5)20(24)25-15(16)9-12(4)14(21)8-7-11(3)17(18)22/h6-7,9,14-18,21-22H,5,8H2,1-4H3/b10-6+,11-7-,12-9-/t14?,15?,16-,17?,18?/m0/s1 |
InChI Key |
BXFQVBKJGJTIAT-CGSFVSGYSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1[C@@H]2C(/C=C(\C(C/C=C(\C1O)/C)O)/C)OC(=O)C2=C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C=C(C(CC=C(C1O)C)O)C)OC(=O)C2=C |
Origin of Product |
United States |
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